molecular formula C20H24FN3O3S B2447903 N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide CAS No. 897613-44-4

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide

Cat. No.: B2447903
CAS No.: 897613-44-4
M. Wt: 405.49
InChI Key: ZMMFKFJFTMWLEB-UHFFFAOYSA-N
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Description

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group, a sulfonylethyl chain, and a methylbenzamide moiety, making it a versatile molecule for various chemical and biological studies.

Mechanism of Action

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

The compound interacts with ENTs, and it has been demonstrated that it is more selective to ENT2 than to ENT1 . The interaction of the compound with its targets leads to changes in the transport of nucleosides across the cell membrane, affecting the cellular functions that rely on these molecules.

Result of Action

The compound’s action results in the inhibition of ENTs, reducing the transport of nucleosides across the cell membrane . This can affect a variety of cellular functions, including nucleotide synthesis and adenosine regulation.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide are largely determined by its interactions with various enzymes, proteins, and other biomolecules . For instance, it has been found to inhibit equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis and regulation of adenosine function . The compound is more selective to ENT2 than to ENT1 .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being investigated .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with various transporters and binding proteins . The compound’s localization or accumulation may be influenced by these interactions .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research . The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide typically involves multiple steps, starting with the preparation of the piperazine ring. The ring formation can be achieved through the reaction between a diamine and a sulfonyl chloride under basic conditions. The fluorophenyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the sulfonylethyl chain through a sulfonylation reaction. Finally, the methylbenzamide moiety is added using an amide coupling reaction, often facilitated by coupling agents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O3S/c1-16-6-2-3-7-17(16)20(25)22-10-15-28(26,27)24-13-11-23(12-14-24)19-9-5-4-8-18(19)21/h2-9H,10-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMFKFJFTMWLEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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